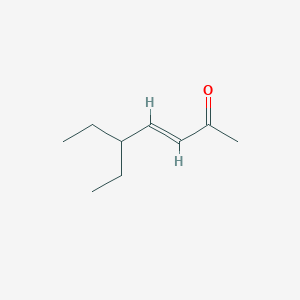
5-ethylhept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a fruity odor. This compound is part of the ketone family and is characterized by the presence of a carbonyl group (C=O) attached to a heptene chain with an ethyl substituent at the fifth position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-ethylhept-3-en-2-one can be synthesized through various methods. One common approach involves the oxidation of heptenol. Specifically, hepten-2-ol can be reacted with acetic anhydride, followed by oxidation to yield the desired product . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic processes. Catalysts such as palladium or platinum are used to facilitate the oxidation of heptene derivatives. The process is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-ethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-ethylhept-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-ethylhept-3-en-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hepten-2-one: Lacks the ethyl substituent at the fifth position.
5-Ethyl-6-methylhept-3-en-2-one: Contains an additional methyl group.
3-Hepten-2-one, 5-methyl-: Has a methyl group instead of an ethyl group at the fifth position.
Uniqueness
5-ethylhept-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable in various applications .
Propiedades
Número CAS |
147224-13-3 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-5-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
MTNXTOAQNAWJRM-VOTSOKGWSA-N |
SMILES |
CCC(CC)C=CC(=O)C |
SMILES isomérico |
CCC(CC)/C=C/C(=O)C |
SMILES canónico |
CCC(CC)C=CC(=O)C |
Key on ui other cas no. |
71648-42-5 |
Pictogramas |
Irritant |
Sinónimos |
3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















